(R)-2-Amino-4-cyclohexylbutanoic acid
Overview
Description
®-2-Amino-4-cyclohexylbutanoic acid is an organic compound that belongs to the class of amino acids It features a cyclohexyl group attached to the butanoic acid backbone, making it structurally unique compared to other amino acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-4-cyclohexylbutanoic acid can be achieved through several methods. One common approach involves the use of Grignard reagents. The Grignard reagent, typically prepared from cyclohexyl bromide and magnesium, reacts with ethyl 2-bromo-4-oxobutanoate to form the corresponding alcohol. This intermediate is then subjected to reductive amination to introduce the amino group, followed by hydrolysis to yield the final product.
Industrial Production Methods
Industrial production of ®-2-Amino-4-cyclohexylbutanoic acid often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
®-2-Amino-4-cyclohexylbutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.
Major Products Formed
The major products formed from these reactions include ketones, alcohols, amides, and other derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
®-2-Amino-4-cyclohexylbutanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in protein synthesis and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-2-Amino-4-cyclohexylbutanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved include enzyme inhibition or activation, receptor binding, and signal transduction.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-phenylbutanoic acid: Similar structure but with a phenyl group instead of a cyclohexyl group.
2-Amino-4-methylpentanoic acid: Features a methyl group on the pentanoic acid backbone.
2-Amino-4-isobutylbutanoic acid: Contains an isobutyl group.
Uniqueness
®-2-Amino-4-cyclohexylbutanoic acid is unique due to its cyclohexyl group, which imparts distinct steric and electronic properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
IUPAC Name |
(2R)-2-amino-4-cyclohexylbutanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c11-9(10(12)13)7-6-8-4-2-1-3-5-8/h8-9H,1-7,11H2,(H,12,13)/t9-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXHKOHWUQAULOV-SECBINFHSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCC(C(=O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)CC[C@H](C(=O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801002895 | |
Record name | 2-Amino-4-cyclohexylbutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801002895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82795-51-5 | |
Record name | 2-Amino-4-cyclohexylbutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801002895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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